(E)-N'-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(1-(4-Chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured hydrazone linkage. Its structure comprises a 3-methylpyrazole core, a carbohydrazide moiety, and a 4-chlorophenyl substituent. The compound’s synthesis typically involves condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-chloroacetophenone under reflux conditions, followed by spectroscopic validation (e.g., IR, NMR, X-ray diffraction) .
Key structural features include:
- Hydrazone linkage: The (E)-configuration of the imine bond (C=N) is confirmed via single-crystal X-ray analysis, ensuring planar geometry and rigidity .
- 4-Chlorophenyl group: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.
- 3-Methylpyrazole: Contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLIXPDGAKPIH-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloroacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, (E)-N’-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals and dyes, owing to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (E)-N’-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A is compared to derivatives with modifications on the phenyl ring or heterocyclic core (Table 1).
Key Insights :
Modifications in the Heterocyclic Core
Key Insights :
Antibacterial and Antifungal Activity
- Compound A exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming analogs with nitro or methoxy groups .
- Halogenated derivatives : 4-Chloro and 4-bromo analogs show superior activity compared to 4-hydroxy or 4-methoxy variants due to enhanced membrane penetration .
Cytotoxicity and Anticancer Potential
- Compound A demonstrates moderate cytotoxicity (IC₅₀ = 25 µM) against MCF-7 breast cancer cells, while thiazolo-pyridine derivatives (e.g., 6a ) show IC₅₀ = 12 µM, attributed to nitro group-mediated DNA intercalation .
Physicochemical and Thermodynamic Properties
Spectroscopic and Computational Data
- X-ray crystallography : The (E)-configuration in Compound A is confirmed by C=N bond length (~1.28 Å) and torsion angles (<5°) .
- DFT studies: The 4-chlorophenyl group lowers HOMO-LUMO energy gaps (ΔE = 4.2 eV) compared to dimethylamino-substituted analogs (ΔE = 4.8 eV), indicating higher reactivity .
Biological Activity
(E)-N'-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring, which is known for its potential therapeutic applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- IUPAC Name : N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
- Molecular Formula : C13H13ClN4O
- CAS Number : 1285497-63-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique hydrazone linkage allows for the formation of stable complexes with metal ions, which can inhibit enzyme activity. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, facilitating its biological effects.
Key Mechanisms:
- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest significant anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting bacterial growth.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. For instance, it demonstrated an inhibitory effect of up to 85% on TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs such as dexamethasone .
Antitumor Activity
Recent advancements in drug design have identified the compound's potential as an antitumor agent. In cell line studies, it exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, one study reported an IC50 value of 49.85 µM against specific tumor cells .
Comparative Analysis
To understand the unique properties of this compound relative to similar compounds, a comparison table is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|---|
| This compound | Structure | Effective against E. coli and S. aureus | Up to 85% inhibition of TNF-α | IC50 = 49.85 µM |
| (E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide | Structure | Moderate activity | 70% inhibition of IL-6 | IC50 = 70 µM |
| (E)-N'-(1-(4-methylphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide | Structure | Low activity | 60% inhibition of TNF-α | IC50 = 90 µM |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound showed a dose-dependent reduction in inflammation markers, affirming its role as an effective anti-inflammatory agent.
Study 3: Antitumor Properties
Cell viability assays were conducted on various cancer cell lines, revealing that the compound induced apoptosis in tumor cells through caspase activation pathways. This finding supports further exploration into its anticancer potential.
Q & A
Q. What synthetic routes are commonly employed to synthesize (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, and how is purity ensured?
The compound is typically synthesized via condensation reactions between hydrazide derivatives and substituted carbonyl compounds under reflux conditions. For example, hydrazides like 3-methyl-1H-pyrazole-5-carbohydrazide react with 4-chlorophenyl ketones in ethanol or methanol, catalyzed by acetic acid. Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF or ethanol) and characterization via melting point analysis and chromatographic techniques (TLC/HPLC). Yield improvements focus on stoichiometric ratios (1:1.2 hydrazide:ketone) and reaction time (6–12 hours) .
Q. Which spectroscopic and crystallographic methods validate the structural integrity of this compound?
- FT-IR : Confirms N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹).
- ¹H-NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ 2.3–2.6 ppm).
- ESI-MS : Validates molecular ion peaks ([M+H]⁺) matching theoretical masses.
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C=N: ~1.28 Å) and confirms the E-isomer geometry. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) with SHELX software for refinement .
Advanced Research Questions
Q. How do DFT calculations elucidate electronic properties and solvation effects for this compound?
B3LYP/6-311 G methodology computes optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps. Solvent effects (e.g., water) are modeled via IEFPCM , revealing dipole moment shifts (e.g., 4.5 D in gas vs. 6.2 D in solution). Discrepancies between experimental (X-ray) and computed bond lengths (e.g., C–N: 1.35 Å vs. 1.32 Å) highlight solvent polarization effects .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Vibrational frequency scaling factors (0.96–0.98) adjust DFT-calculated IR peaks to match experimental values.
- Solvent cavity radius adjustments in SCRF models improve NMR chemical shift correlations (R² > 0.95).
- Dynamic vs. static disorder modeling in X-ray refinements accounts for crystallographic anomalies .
Q. How do molecular docking studies predict biological targets and binding affinities?
AutoDock Vina or Glide docks the compound into proteins like carbonic anhydrase (PDB: 3LXE) or cannabinoid receptors. Key interactions:
- Hydrogen bonds between the carbohydrazide group and Thr199 (bond length: 2.1 Å).
- π-π stacking of the 4-chlorophenyl ring with Phe131. Docking scores (e.g., −9.2 kcal/mol) correlate with in vitro inhibition assays (IC₅₀: 12–18 µM) .
Q. What crystallographic refinements are critical for accurate structure determination using SHELX?
- TWIN/BASF commands handle twinning in low-symmetry space groups (e.g., P1̄).
- ISOR/SADI restraints mitigate thermal displacement outliers.
- HAREA defines hydrogen atom positions for N–H groups. R-factors < 5% require high-resolution data (≤ 0.8 Å) .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis (80°C, 30 min) for higher yields (85% vs. 65% conventional) .
- Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
- Docking Validation : Combine induced-fit docking (IFD) with molecular dynamics (MD) simulations (50 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
